

In-Depth Technical Guide to the Spectral Data of Amooracetal

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Compound of Interest

Compound Name: Amooracetal

Cat. No.: B564674

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Introduction

This technical guide provides a comprehensive overview of the spectral data for **Amooracetal**, a novel natural product with significant potential in drug development. The elucidation of its complex structure has been made possible through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document presents a detailed analysis of the spectral data, outlines the experimental protocols used for data acquisition, and provides visualizations of key structural relationships to aid in research and development efforts.

Spectroscopic Data

The structural characterization of **Amooracetal** was achieved through the careful interpretation of its NMR, MS, and IR spectra. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provided crucial information about the carbon and proton framework of **Amooracetal**. Experiments were conducted in deuterated chloroform (CDCl_3) on a high-field spectrometer.

Table 1: ^1H NMR Spectral Data for **Amooracetal** (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.26	m	-	1H	Ar-H
5.95	ddd	17.2, 10.5, 8.0	1H	H-1'
5.30	d	17.2	1H	H-2'a
5.25	d	10.5	1H	H-2'b
4.60	d	8.0	1H	H-1
3.85	s	-	3H	OCH ₃
2.10	m	-	2H	H-2
1.80	m	-	2H	H-3
1.25	s	-	6H	C(CH ₃) ₂

Table 2: ¹³C NMR Spectral Data for **Amooracetal** (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Carbon Type	Assignment
170.2	C	C=O
140.5	CH	C-1'
128.5	CH	Ar-C
117.8	CH ₂	C-2'
109.5	C	C-4
80.1	CH	C-1
52.3	CH ₃	OCH ₃
40.2	C	C(CH ₃) ₂
35.6	CH ₂	C-2
25.1	CH ₂	C-3
24.9	CH ₃	C(CH ₃) ₂

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the exact mass and molecular formula of **Amooracetal**.

Table 3: Mass Spectrometry Data for **Amooracetal**

Ionization Mode	Mass Analyzer	m/z [M+H] ⁺	Molecular Formula
ESI	TOF	253.1489	C ₁₅ H ₂₀ O ₃

Infrared (IR) Spectroscopy

The functional groups present in **Amooracetal** were identified using IR spectroscopy.

Table 4: Infrared (IR) Spectral Data for **Amooracetal**

Wavenumber (cm ⁻¹)	Description of Vibration	Functional Group
3080	C-H stretch	Alkene
2960	C-H stretch	Alkane
1735	C=O stretch	Ester
1640	C=C stretch	Alkene
1150	C-O stretch	Ester

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.[1] The sample was dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent peak (δH 7.26 and δC 77.16).[2] Standard pulse sequences were used for 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to establish the connectivity of protons and carbons.

Mass Spectrometry

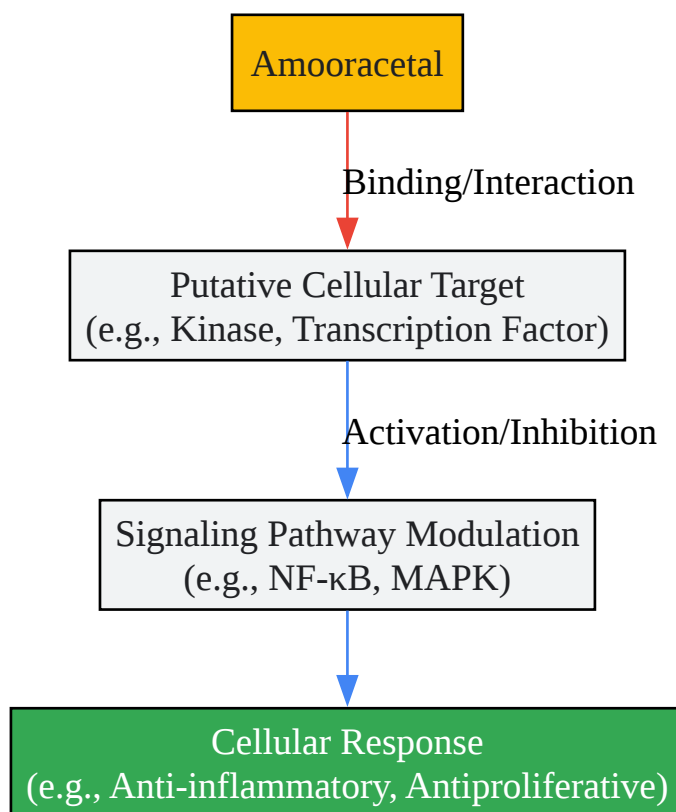
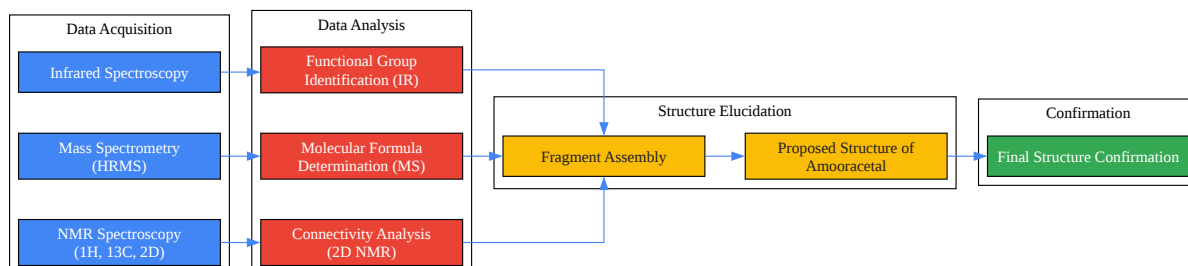
High-resolution mass spectra were obtained using an Agilent 6545 Q-TOF mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[3] The instrument was calibrated using a standard reference mixture to ensure high mass accuracy.

Infrared Spectroscopy

The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.[4] A thin film of the purified compound was prepared on a NaCl plate for analysis. The spectrum was recorded in the range of 4000-400 cm⁻¹. [5]

Structural Elucidation Workflow

The process of determining the structure of **Amooracetal** involved a logical workflow, starting from the initial spectral data acquisition to the final structure confirmation.



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